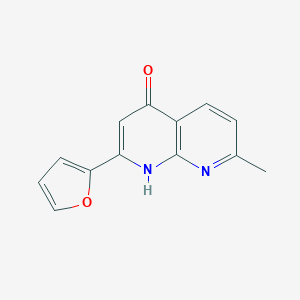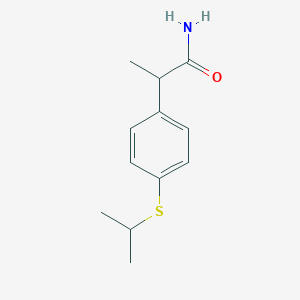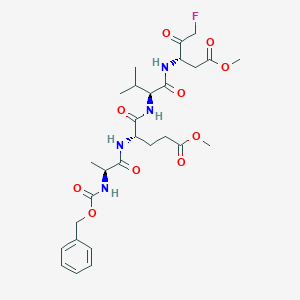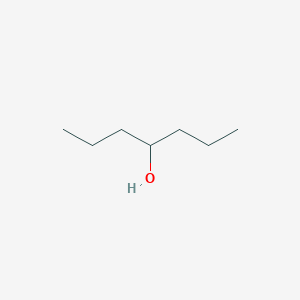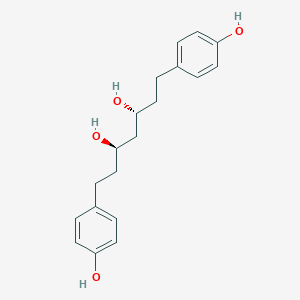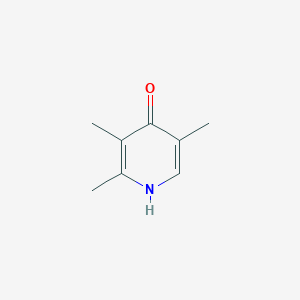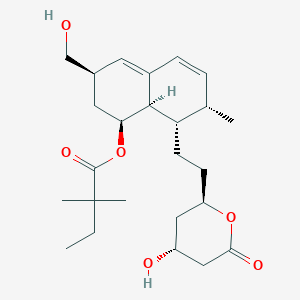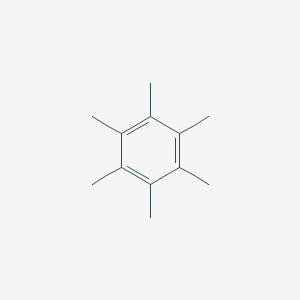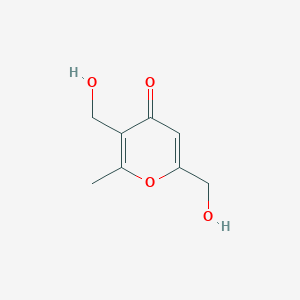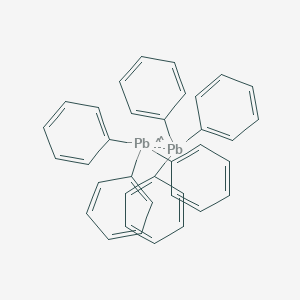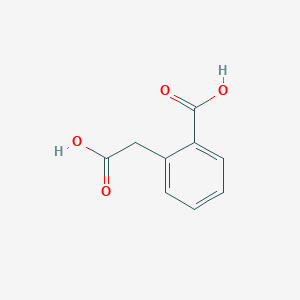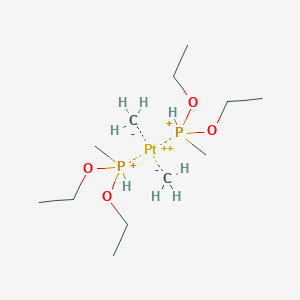
Platinum, bis(triethylphosphite-p)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, bis(triethylphosphite-p)dimethyl- is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Pt(dba)(TEP)2 and is widely used in various fields such as catalysis, organic synthesis, and materials science. In
Aplicaciones Científicas De Investigación
Pt(dba)(TEP)2 has a wide range of applications in scientific research. One of the most significant applications of this compound is in catalysis. Pt(dba)(TEP)2 has been shown to be an effective catalyst in various reactions such as the hydrogenation of alkenes, the reduction of nitro compounds, and the oxidation of alcohols. Additionally, this compound has been used in organic synthesis as a reagent for the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of Pt(dba)(TEP)2 is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The triethylphosphite ligands on the Pt center play a crucial role in the catalytic activity of Pt(dba)(TEP)2.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Pt(dba)(TEP)2. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Pt(dba)(TEP)2 is its high catalytic activity. This compound has been shown to be effective in various reactions, and its use can significantly improve reaction yields and selectivity. However, one of the limitations of Pt(dba)(TEP)2 is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the research on Pt(dba)(TEP)2. One of the significant areas of research is the development of new catalytic reactions using this compound. Additionally, there is a need for more studies on the mechanism of action of Pt(dba)(TEP)2 to gain a better understanding of its catalytic activity. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for large-scale applications.
Conclusion:
In conclusion, Pt(dba)(TEP)2 is a complex compound with significant potential in various fields such as catalysis, organic synthesis, and materials science. The synthesis method for this compound is well-established, and its scientific research applications are vast. The mechanism of action of Pt(dba)(TEP)2 is not fully understood, but it is believed to act as a Lewis acid catalyst. This compound has limited adverse effects on living organisms, and its high catalytic activity is a significant advantage. However, its high cost is a limitation that needs to be addressed. There are several future directions for research on Pt(dba)(TEP)2, including the development of new catalytic reactions, more studies on its mechanism of action, and the development of more cost-effective synthesis methods.
Métodos De Síntesis
Pt(dba)(TEP)2 can be synthesized through the reaction of Pt(dba)2 with triethylphosphite. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesis process has been well-established and is widely used in research laboratories.
Propiedades
Número CAS |
127620-12-6 |
|---|---|
Nombre del producto |
Platinum, bis(triethylphosphite-p)dimethyl- |
Fórmula molecular |
C12H34O4P2Pt+2 |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
carbanide;diethoxy(methyl)phosphanium;platinum(2+) |
InChI |
InChI=1S/2C5H13O2P.2CH3.Pt/c2*1-4-6-8(3)7-5-2;;;/h2*4-5H2,1-3H3;2*1H3;/q;;2*-1;+2/p+2 |
Clave InChI |
NPNNIHRUEFIPKG-UHFFFAOYSA-P |
SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
SMILES canónico |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
Sinónimos |
carbanide, diethoxy-methyl-phosphanium, platinum(+2) cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



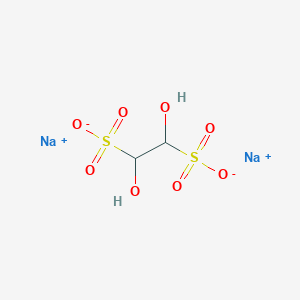
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
